

The Pharmacokinetics and Metabolism of Topical Becocalcidiol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Becocalcidiol*

Cat. No.: *B1667902*

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Disclaimer: Publicly available, in-depth pharmacokinetic and metabolism data specifically for the vitamin D3 analogue **becocalcidiol** is limited. This guide provides a comprehensive overview based on available information for **becocalcidiol** and extrapolates from well-documented data on other topical vitamin D analogues, namely calcipotriol and maxacalcitol, to infer the likely pharmacokinetic and metabolic profile of **becocalcidiol**. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Becocalcidiol

Becocalcidiol is a synthetic analogue of vitamin D3.[1][2] Its chemical formula is C₂₃H₃₆O₂. [1] **Becocalcidiol** has been investigated for the topical treatment of plaque psoriasis.[2][3][4] Like other vitamin D analogues, its therapeutic effect in psoriasis is believed to be mediated through the Vitamin D Receptor (VDR).[5][6] Preclinical studies have suggested that **becocalcidiol** does not cause hypercalcemia, a potential side effect of systemically absorbed vitamin D compounds.[3][4] A multicentre, double-blind, randomized controlled trial (NCT00373516) evaluated the efficacy and safety of two different dosing regimens of **becocalcidiol** ointment and found the therapy to be safe and well-tolerated.[3][4]

General Principles of Topical Vitamin D Analogue Pharmacokinetics

The therapeutic efficacy and safety of topically applied vitamin D analogues are largely determined by their pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). The goal of topical therapy for psoriasis is to maximize local drug concentration in the skin while minimizing systemic absorption to avoid potential side effects like hypercalcemia.[\[5\]](#)[\[7\]](#)

Absorption

Upon topical application, the drug penetrates the stratum corneum, the outermost layer of the skin, and subsequently diffuses into the deeper epidermal and dermal layers. The extent of percutaneous absorption is influenced by several factors, including the physicochemical properties of the drug, the formulation, the integrity of the skin barrier, and the application site.[\[8\]](#)[\[9\]](#)

Distribution

Following absorption into the skin, the drug is distributed to the target cells, primarily keratinocytes. A small fraction of the absorbed drug may reach the systemic circulation, where it can be distributed throughout the body.[\[5\]](#)

Metabolism

Vitamin D analogues that enter the systemic circulation undergo metabolism, primarily in the liver.[\[10\]](#) This process is crucial for detoxification and excretion. The skin itself also possesses metabolic capacity and can contribute to the local metabolism of topically applied drugs.[\[11\]](#)

Excretion

The metabolites of vitamin D analogues are primarily excreted through the biliary-fecal route.[\[10\]](#)

Inferred Pharmacokinetics of Becocalcidiol Based on Surrogate Data

Due to the lack of specific data for **becocalcidiol**, the following sections present pharmacokinetic data from two other well-characterized topical vitamin D analogues, maxacalcitol and calcipotriol, to provide an inferred profile for **becocalcidiol**.

Cutaneous Pharmacokinetics of Maxacalcitol

Studies on maxacalcitol provide insight into the concentration of a vitamin D analogue in the stratum corneum after topical application.

Table 1: Mean Concentrations of Maxacalcitol in the Stratum Corneum After Topical Application[8][9]

Time After Application (hours)	Ointment Formulation (µg/g)	Lotion Formulation (µg/g)
2	6.9 ± 3.3	3.1 ± 1.0
4	12.8 ± 6.2	9.1 ± 3.1
6	11.8 ± 4.6	13.9 ± 3.4
8	13.1 ± 5.2	13.1 ± 4.1
10	12.3 ± 3.1	15.5 ± 3.1

Data are presented as mean ± standard deviation.

A steady state in the stratum corneum was reached at approximately 4 hours for the ointment and 6 hours for the lotion.[8][9]

Systemic Absorption and Metabolism of Calcipotriol

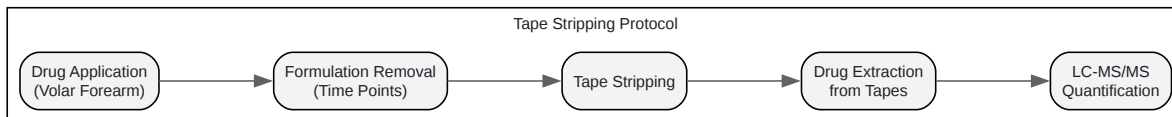
Calcipotriol is another widely used topical vitamin D analogue. Studies on its systemic absorption and metabolism offer valuable insights. After topical application, a small percentage of calcipotriol is systemically absorbed. Once in the systemic circulation, it undergoes rapid metabolism in the liver.[10] The primary metabolite is MC1080, which is subsequently metabolized to calcitroic acid.[10]

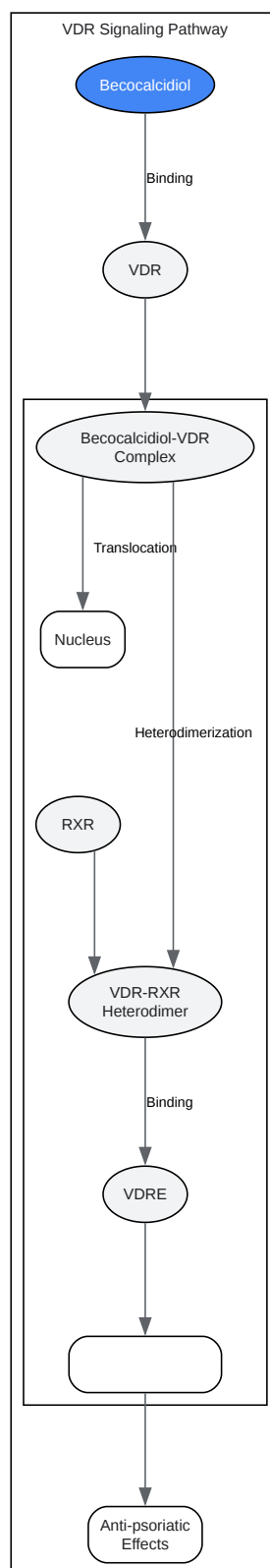
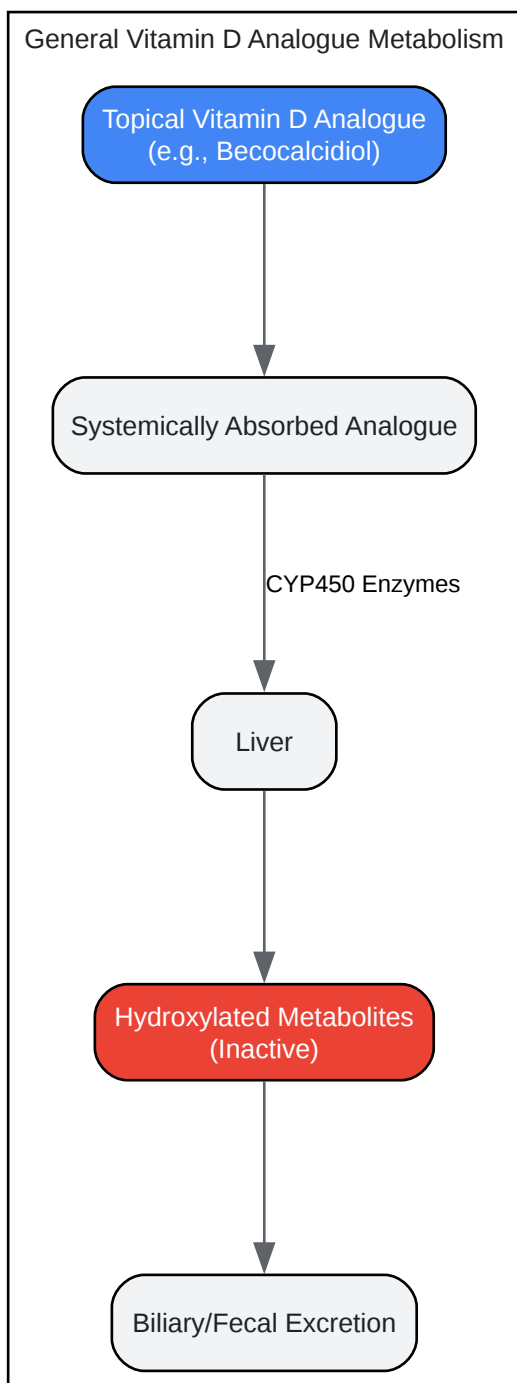
Experimental Protocols

Assessment of Cutaneous Bioavailability by Tape Stripping (Maxacalcitol Study)

This method allows for the quantification of a drug in the stratum corneum.^{[8][9]}

- **Subject Population:** Healthy adult male volunteers.
- **Drug Application:** A precise amount of the maxacalcitol formulation (ointment or lotion) is applied to a defined area on the volar forearm.
- **Time Points:** At predetermined time points (e.g., 2, 4, 6, 8, and 10 hours) after application, the formulation is gently removed.
- **Tape Stripping:** Successive strips of adhesive tape are applied to the treatment area and then removed to sequentially strip off layers of the stratum corneum.
- **Drug Extraction:** The drug is extracted from the tape strips using a suitable solvent.
- **Quantification:** The amount of drug in the extract is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).





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